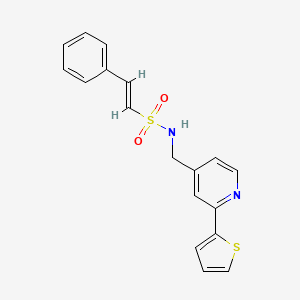

(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

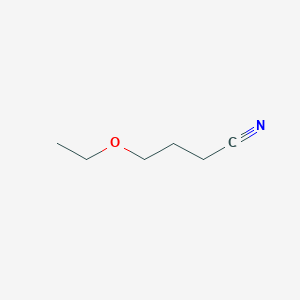

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The unique photophysical properties of thiophene-derived molecules include a larger molar extinction coefficient and high fluorescence quantum yield .Applications De Recherche Scientifique

Synthesis and Chemical Properties

A significant area of research involving this compound centers on its synthesis and the exploration of its chemical properties. The compound's structural characteristics enable its use in the synthesis of thiazoles and their derivatives, showcasing antimicrobial activities. Studies have highlighted the synthesis routes involving reactions with acetophenone to yield various derivatives, demonstrating the compound's versatility in chemical synthesis and its potential applications in developing antimicrobial agents (Wardkhan et al., 2008).

Applications in Nonlinear Optics

Research on derivatives of this compound has also delved into their applications in nonlinear optics. Studies on phenylethynylpyridinium derivatives, closely related to the core structure of the compound , have demonstrated their potential in second-order nonlinear optics due to their favorable structural and electronic properties. These derivatives have been synthesized and characterized, with findings suggesting their utility in enhancing optical nonlinearities, which are crucial for applications in photonic devices and materials (Umezawa et al., 2005).

Antimicrobial and Anticancer Activities

The structural motifs present in "(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide" and its analogs have been leveraged in the design and synthesis of compounds with potential antimicrobial and anticancer activities. Research has identified various substituted derivatives that exhibit promising biological activities, including inhibition of cancer cell growth and antimicrobial effects against a range of pathogens. This research avenue underscores the compound's potential as a scaffold for developing therapeutics targeting a broad spectrum of diseases (Szafrański & Sławiński, 2015).

Photophysical and Electro-Optic Applications

Derivatives of this compound have been explored for their photophysical properties and applications in electro-optic materials. The incorporation of heteroatoms and the manipulation of the molecular structure to include donor-acceptor motifs have enabled the development of fluorescent pH sensors and materials with tunable aggregation-induced emission (AIE) characteristics. These materials offer significant potential for sensing applications and the development of advanced optical and electronic devices (Yang et al., 2013).

Mécanisme D'action

Orientations Futures

The design and synthesis of new molecular fluorescent probes using varieties of luminophores and binding sites is an attractive research area for many researchers due to their potential applications in analyzing environmental and biological samples . The pyrene luminophore has been extensively utilized in the past few decades to construct several new molecular architecture probes due to its unique structural features .

Propriétés

IUPAC Name |

(E)-2-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c21-24(22,12-9-15-5-2-1-3-6-15)20-14-16-8-10-19-17(13-16)18-7-4-11-23-18/h1-13,20H,14H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCSWQLHLUHUHJ-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Cyclopropylmethyl)amino]ethan-1-ol](/img/structure/B2924267.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2924269.png)

![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924270.png)

![8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924271.png)

![N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2924273.png)

![Benzonitrile;4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide](/img/structure/B2924278.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2924280.png)

![{1-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2924289.png)